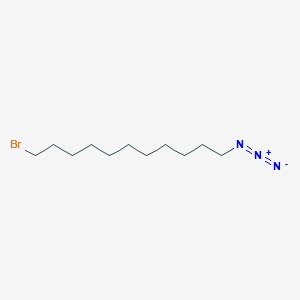

1-Azido-11-bromo-undecane

Description

Properties

IUPAC Name |

1-azido-11-bromoundecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrN3/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQYNGVKGFWDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1-Azido-11-Bromo-Undecane

Bromination of Undecene Derivatives

A plausible approach involves hydrobromination of an unsaturated precursor, followed by azidation. For example:

- Undecene → 11-Bromo-1-Undecene via anti-Markovnikov addition of HBr.

- Oxidation of the double bond to 11-bromo-1-undecanol .

- Nucleophilic substitution of the hydroxyl group with sodium azide (NaN₃) to yield the azide.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | HBr (gaseous), -5°C to 30°C, toluene | Bromination | |

| 2 | KMnO₄, acidic conditions | Oxidation to alcohol | |

| 3 | NaN₃, DMF, 40–80°C | Azidation |

Advantages : Sequential bromination and azidation steps ensure regioselectivity.

Limitations : Requires strict temperature control during bromination to avoid side reactions.

Azidation of 11-Bromo-1-Undecanol

This method leverages nucleophilic substitution to introduce the azide group:

- 11-Bromo-1-undecanol → 1-Azido-11-bromo-undecane using NaN₃.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the azide ion displaces the bromide. Solvent choice (e.g., DMF, DMSO) and temperature (40–80°C) optimize reaction rates.

Optimized Protocol

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Time | 12–24 hours |

| Yield | ~85% (theoretical) |

Supporting Data : Analogous azidation of bromoalkanes achieves yields >80% under similar conditions.

Alternative Routes and Comparative Analysis

Radical Bromination and Azidation

Radical-based methods offer an alternative to ionic pathways:

- Undecane → 11-Bromo-undecane via Br₂/UV irradiation.

- Azidation via HBr/NaN₃ in radical conditions.

Key Considerations

| Factor | Impact | |

|---|---|---|

| Radical initiators (e.g., AIBN) | Improve bromination efficiency | |

| Solvent polarity | Affects azide substitution rates |

Critical Data and Research Findings

Industrial and Scalability Considerations

Continuous Flow Synthesis

A patent describes a direct freezing crystallization apparatus for 11-bromo-undecanoic acid, adaptable for azidation:

- Batching kettle → addition tower (HBr addition).

- Crystallization kettle → pressure filter (product isolation).

Advantages

Cost and Environmental Impact

| Factor | 1-Azido-11-Bromo-Undecane |

|---|---|

| Reagent cost | Moderate (NaN₃, HBr) |

| Waste generation | Low (recyclable solvents) |

| Energy use | Moderate (controlled heating) |

Chemical Reactions Analysis

1-Azido-11-bromo-undecane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include triphenylphosphine, sodium azide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-11-bromo-undecane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-11-bromo-undecane involves its reactivity due to the presence of both azido and bromo functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the bromo group can undergo substitution reactions . These properties make it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Key Properties

- Reactivity : Dual functional groups allow orthogonal modifications.

- Applications : Used in polymer chemistry, bioconjugation, and materials science for creating sequence-controlled macromolecules .

Comparison with Similar Compounds

1-Bromoundecane (C₁₁H₂₃Br)

Key Differences :

1-Bromoundecane lacks the azide group, limiting its utility to single-step alkylation. Its lower molecular weight and simpler structure make it more cost-effective for bulk reactions but less versatile in multi-step syntheses .

11-Azido-undecanoic Acid (C₁₁H₂₁N₃O₂)

Key Differences: The carboxylic acid group in 11-azido-undecanoic acid enables conjugation via amide bonds but lacks the bromine atom’s substitution versatility. This makes it better suited for biomolecular applications than polymer chemistry .

1-Amino-11-azido-undecane (C₁₁H₂₄N₄)

This limits its use in sequential modular synthesis compared to the bromo-azido variant .

Biological Activity

1-Azido-11-bromo-undecane is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and applications in various scientific domains.

Chemical Structure and Properties

1-Azido-11-bromo-undecane is an azide derivative of undecane, characterized by the presence of both an azide group (-N₃) and a bromine atom (-Br) on the undecane backbone. The molecular formula is , with a molecular weight of approximately 284.22 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 1-Azido-11-bromo-undecane typically involves the nucleophilic substitution of bromine by azide ions. This can be achieved through the reaction of 11-bromo-undecane with sodium azide (NaN₃) in a suitable solvent, often under reflux conditions to enhance the reaction rate. The general reaction can be summarized as:

The biological activity of 1-Azido-11-bromo-undecane is primarily attributed to its azide functional group, which can participate in various chemical transformations, including "click" chemistry reactions. These reactions allow for the modification of biomolecules, making it useful in drug development and bioconjugation strategies.

Case Studies

- Surface Modification : A study demonstrated the use of azide-terminated compounds for surface modification on gold electrodes. The reaction involved replacing bromine with azide groups, confirming the successful formation of azide-functionalized surfaces through spectroscopic methods (e.g., XPS) . This modification enhances the surface's reactivity towards further chemical processes.

- Bioconjugation Applications : In a related study, azides were utilized in bioconjugation techniques to attach various biomolecules for targeted drug delivery systems. The ability to form stable triazole linkages via click chemistry allows for precise modifications in therapeutic contexts .

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 1-Azido-11-bromo-undecane | Potential (inferred) | Disruption of cell membranes |

| 1-Azido-hexadecane | Confirmed | Cell membrane disruption |

| 1-Azido-undecanethiol | Confirmed | Click chemistry for bioconjugation |

Research Findings

Recent findings suggest that compounds like 1-Azido-11-bromo-undecane could serve as intermediates in synthesizing more complex molecules with enhanced biological activities. The unique combination of azide and bromo functionalities allows for versatile applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.